Isopropyl Acetate-d10

Descripción general

Descripción

Isopropyl acetate is a clear, colorless liquid with a characteristic fruity odor . It is an ester, an organic compound which is the product of esterification of acetic acid and isopropanol .

Synthesis Analysis

Isopropyl acetate is typically synthesized via the esterification of isopropyl alcohol with acetic acid in the presence of an acid catalyst . The reaction can be represented as follows: CH3COOH + (CH3)2CHOH → (CH3)2CHOOCCH3 + H2O. The resultant ester (isopropyl acetate) and water are then separated by distillation, given their difference in boiling points .Molecular Structure Analysis

The molecular structure of Isopropyl acetate comprises five carbon ©, ten hydrogen (H), and two oxygen (O) atoms . Its IUPAC Standard InChI is InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3 .Chemical Reactions Analysis

Isopropyl acetate decomposes slowly on contact with steel in the presence of air, producing acetic acid and isopropanol . It reacts violently with oxidizing materials and it attacks many plastics .Physical And Chemical Properties Analysis

Isopropyl acetate is known for its distinct set of physical and chemical properties. It is highly flammable, with a flash point of -3.3 degrees Celsius, and exhibits a boiling point around 88.5 degrees Celsius . It is relatively soluble in water, but it is miscible with most organic solvents such as ethers, alcohols, and hydrocarbons .Aplicaciones Científicas De Investigación

1. Use in Liquid–Liquid Equilibrium Studies

Isopropyl acetate is studied in liquid–liquid equilibrium (LLE) contexts for applications like the separation of azeotropic systems. Research by Li et al. (2016) focused on the ternary system of isopropyl acetate, 2-propanol, and glycerol at various temperatures, providing insights into separation processes involving this compound.

2. Reactive Distillation for Isopropyl Acetate Production

The production of isopropyl acetate through reactive distillation, a process important for creating solvents used in varnishes, ink, and synthetic resins, has been explored. Lee et al. (2012) studied thermally coupled design in this process, indicating potential energy savings and improved efficiency.

3. Extractive Distillation in Fuel Production

Isopropyl acetate plays a role in the extractive distillation process for separating azeotropic mixtures, which is significant in the production of renewable fuels. Zhang et al. (2020) investigated this application using N,N-dimethylformamide and dimethyl sulfoxide as entrainers.

4. Synthesis of Chemical and Pharmaceutical Intermediates

The compound is used in synthesizing various chemical intermediates. For example, Yadav & Surve (2013) researched the synthesis of 3-chloro-2-hydroxypropyl acetate, a precursor for epoxy resins and reactive polymers.

5. Use in Environmental Science

Isopropyl acetate's applications extend to environmental science. Tsai et al. (2014) examined the emissions from a generator fueled by blends of diesel, biodiesel, acetone, and isopropyl acetate, focusing on particulate matter and polycyclic aromatic hydrocarbons.

6. Analysis in Forensic Investigations

In forensic science, isopropyl acetate is studied for its biochemical markers in investigations. Palmiere et al. (2012) researched blood, urine, and vitreous isopropyl alcohol levels as indicators in medico-legal autopsies.

7. Intensification Methods in Chemical Engineering

Isopropyl acetate is also central in chemical engineering studies focusing on process intensification. Petrescu & Cormos (2022) investigated various methods for acetic acid concentration, including the use of isopropyl acetate, to improve production efficiency and reduce environmental impact.

Safety And Hazards

Isopropyl acetate is a highly flammable liquid and vapor, presenting a risk of serious fire and explosion . Contact with the compound may cause skin and eye irritation, and inhalation can lead to respiratory discomfort . When handling this chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn .

Propiedades

Número CAS |

1398065-53-6 |

|---|---|

Nombre del producto |

Isopropyl Acetate-d10 |

Fórmula molecular |

C5H10O2 |

Peso molecular |

112.194 |

Nombre IUPAC |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D |

Clave InChI |

JMMWKPVZQRWMSS-LSURFNHSSA-N |

SMILES |

CC(C)OC(=O)C |

Sinónimos |

Acetic Acid Isopropyl Ester-d10; 1-Methylethyl Acetate-d10; 2-Acetoxypropane-d10; 2-Propyl Acetate-d10; Isopropyl Ethanoate-d10; NSC 9295-d10 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

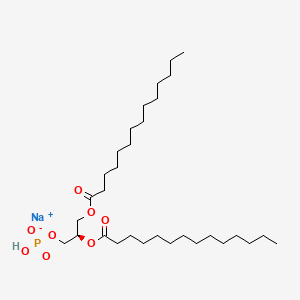

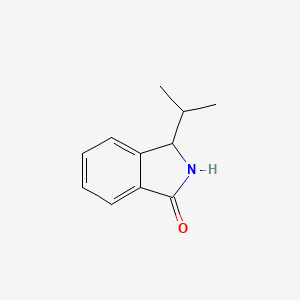

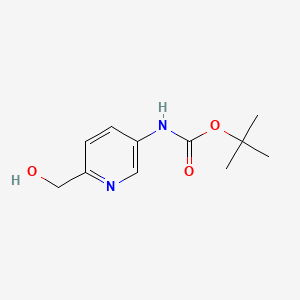

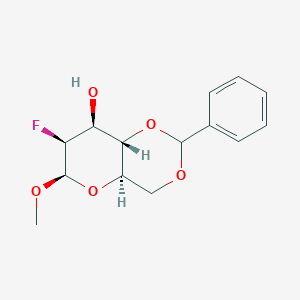

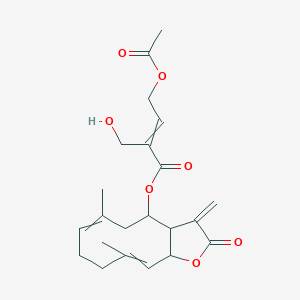

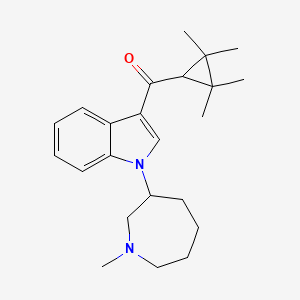

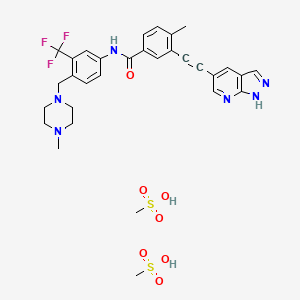

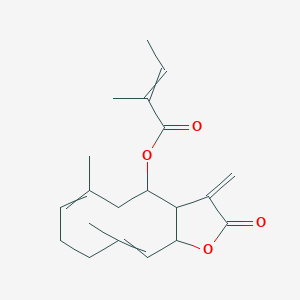

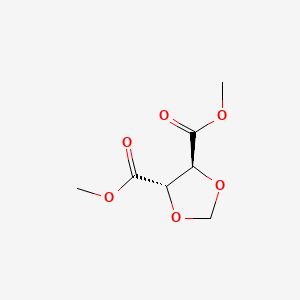

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside](/img/structure/B591197.png)